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Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 hydrazide is a bright, water-soluble fluorescent probe that enables the sensitive
detection and quantification of aldehydes and ketones in biological samples. Its utility stems
from the specific and efficient reaction between the hydrazide moiety and carbonyl groups,
forming a stable hydrazone bond. This reaction is particularly valuable for labeling
glycoproteins, where cis-diol groups on sugar residues can be selectively oxidized to generate
aldehydes using sodium periodate. Furthermore, AF 430 hydrazide can be employed to detect
lipid peroxidation, a key indicator of oxidative stress, by reacting with aldehydic byproducts.
These application notes provide detailed protocols for the use of AF 430 hydrazide in
glycoprotein labeling and lipid peroxidation detection.

AF 430 Hydrazide Properties

AF 430 is a fluorescent dye with a unique spectral profile, absorbing light in the violet range
and emitting in the green-yellow range of the spectrum. This characteristic makes it suitable for
multicolor imaging applications. The hydrazide derivative allows for covalent labeling of
molecules containing aldehyde or ketone functionalities.

Table 1: Spectral and Physicochemical Properties of AF 430 Hydrazide
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Property Value Reference
Excitation Maximum (Aex) 430 nm [1]
Emission Maximum (Aem) 542 nm [1]
Molar Extinction Coefficient (g) 15,955 L-mol~t-cm~1 [2]
Fluorescence Quantum Yield

0.23 [2]
(P)
Molecular Weight 517.52 g/mol [3]
Solubility Good in water, DMF, DMSO [1]
Storage Conditions -20°C in the dark, desiccated [1]

Application 1: Fluorescent Labeling of
Glycoproteins

Glycoproteins play crucial roles in various biological processes, and their detection and
characterization are of significant interest. The carbohydrate moieties of glycoproteins can be
selectively targeted for labeling with AF 430 hydrazide following a mild oxidation step.

Principle

The labeling strategy involves two main steps:

« Oxidation: Vicinal diols present in the sugar residues (e.g., sialic acid) of the glycoprotein are
oxidized using sodium meta-periodate (NalOa4) to generate reactive aldehyde groups.[4][5]

e Hydrazone Formation: The hydrazide group of AF 430 hydrazide nucleophilically attacks the
aldehyde groups, forming a stable covalent hydrazone bond.[1]

Experimental Workflow
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Glycoprotein Labeling Workflow
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Caption: Workflow for labeling glycoproteins with AF 430 hydrazide.
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Detailed Protocol: General Glycoprotein Labeling

This protocol is designed for the general labeling of carbohydrate moieties on a purified
glycoprotein.

Materials:

e Glycoprotein sample

e AF 430 hydrazide

e Sodium meta-periodate (NalOa)

o Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
e Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
¢ Quenching Solution: 1 M Glycerol

e Dimethyl sulfoxide (DMSO)

e Purification column (e.g., Sephadex G-25)
Procedure:

e Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final
concentration of 1-5 mg/mL.

» Periodate Oxidation:
o Immediately before use, prepare a 20 mM solution of NalOa in Oxidation Buffer.
o Add the NalOa solution to the glycoprotein solution to a final concentration of 10 mM.
o Incubate the reaction for 30 minutes at room temperature in the dark.[5]

¢ Quenching: Stop the oxidation by adding Quenching Solution to a final concentration of 10
mM. Incubate for 5-10 minutes at room temperature.
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 Purification: Remove excess periodate and quenching reagent by passing the solution
through a desalting column equilibrated with Labeling Buffer.

e AF 430 Hydrazide Labeling:
o Prepare a 10 mM stock solution of AF 430 hydrazide in DMSO.

o Add the AF 430 hydrazide stock solution to the oxidized glycoprotein solution to achieve
a 10- to 20-fold molar excess of the dye over the protein.

o Incubate the reaction for 2 hours to overnight at room temperature in the dark.[5]

o Final Purification: Remove unreacted AF 430 hydrazide by gel filtration or dialysis against
an appropriate buffer (e.g., PBS, pH 7.4).

Detailed Protocol: Sialic Acid-Specific Labeling

This protocol allows for the selective labeling of sialic acid residues, which are often located at
the termini of glycan chains.[4]

Materials: Same as the general protocol.
Procedure:

e Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final
concentration of 1-5 mg/mL.

» Selective Periodate Oxidation:
o Immediately before use, prepare a 20 mM solution of NalOa in ice-cold Oxidation Buffer.
o Add the NalOa solution to the glycoprotein solution on ice to a final concentration of 1 mM.
o Incubate the reaction for 15-30 minutes on ice in the dark.

» Quenching and Purification: Follow steps 3 and 4 from the general protocol.

o AF 430 Hydrazide Labeling and Purification: Follow steps 5 and 6 from the general protocol.
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Table 2: Key Parameters for Glycoprotein Labeling

Sialic Acid-Specific

Parameter General Labeling .

Labeling
Oxidation
NalO4 Concentration 10 mM 1 mM
Temperature Room Temperature 0-4 °C (on ice)
Incubation Time 30 minutes 15-30 minutes
Labeling
AF 430 Hydrazide:Protein
Molar Ratio 10-20:1 10-20:1
pH 5.5 5.5
Temperature Room Temperature Room Temperature
Incubation Time 2 hours - overnight 2 hours - overnight

Application 2: Detection of Lipid Peroxidation

Lipid peroxidation is a hallmark of oxidative stress and is implicated in numerous disease
pathologies. The process generates reactive aldehydes, such as malondialdehyde (MDA) and
4-hydroxynonenal (4-HNE), which can be detected using AF 430 hydrazide.[6][7]

Principle

AF 430 hydrazide reacts with the aldehydic products of lipid peroxidation, resulting in a
fluorescent signal that is proportional to the extent of lipid damage. This allows for the
guantification of lipid peroxidation in various biological samples, including cell lysates and
tissue homogenates.

Reaction Mechanism
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Hydrazone Formation Mechanism

Reaction
R-CHO AF 430-NH-NH2
(Aldehyde) (AF 430 Hydrazide)
+ pH 5-7

R-CH=N-NH-AF 430
(Hydrazone)

H20

Click to download full resolution via product page

Caption: Reaction of AF 430 hydrazide with an aldehyde.

Detailed Protocol: Detection of Lipid Peroxidation in Cell
Lysates

Materials:

o Cell lysate or tissue homogenate

AF 430 hydrazide

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

DMSO

Fluorometer or fluorescence microplate reader

Procedure:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b12376060?utm_src=pdf-body-img
https://www.benchchem.com/product/b12376060?utm_src=pdf-body
https://www.benchchem.com/product/b12376060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer.
Determine the protein concentration of the samples.

» Standard Curve Preparation: Prepare a standard curve of a known aldehyde (e.g.,
malondialdehyde) in the same buffer as the samples.

e Labeling Reaction:

o To each sample and standard, add AF 430 hydrazide (from a 10 mM stock in DMSO) to a
final concentration of 100-500 uM.

o Incubate the reactions for 1-2 hours at room temperature in the dark.
o Fluorescence Measurement:

o Measure the fluorescence intensity of the samples and standards using a fluorometer or
microplate reader with excitation at ~430 nm and emission at ~542 nm.

» Quantification: Determine the concentration of aldehydes in the samples by interpolating
their fluorescence values from the standard curve. Normalize the results to the protein
concentration of each sample.

Table 3: Troubleshooting Guide
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Issue Possible Cause Suggestion

Ensure NalOas is fresh and
) o o used at the correct
Low Labeling Efficiency Incomplete oxidation _ ) _
concentration and incubation

time.

The hydrazone formation is
Suboptimal pH for labeling most efficient at a slightly
acidic pH (5-6).

. ) Increase the molar excess of
Insufficient AF 430 hydrazide

the dye.
) Ensure thorough purification
High Background Incomplete removal of )
after the labeling step (gel
Fluorescence unreacted dye o o
filtration or dialysis).
) S ] ] Reduce the molar excess of
Protein Precipitation High degree of labeling

AF 430 hydrazide.

. . Perform labeling at a lower
Protein instability . ture (4°C)
emperature (4°C).

Conclusion

AF 430 hydrazide is a versatile and sensitive fluorescent probe for the detection and
guantification of aldehydes and ketones. The protocols provided herein offer robust methods
for the fluorescent labeling of glycoproteins and the assessment of lipid peroxidation. By
carefully controlling the reaction conditions, researchers can achieve specific and efficient
labeling for a wide range of applications in cell biology, biochemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 6. Utilization of fluorescent probes for the quantification and identification of subcellular
proteomes and biological processes regulated by lipid peroxidation products - PMC
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o 7.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Aldehyde and Ketone
Labeling with AF 430 Hydrazide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376060#aldehyde-and-ketone-labeling-with-af-
430-hydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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